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6-Chloro-2-ethylbenzoxazole Documentation Hub

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  • Product: 6-Chloro-2-ethylbenzoxazole
  • CAS: 1027019-12-0

Core Science & Biosynthesis

Foundational

chemical structure of 6-Chloro-2-ethylbenzo[d]oxazole

[1][2] Executive Summary 6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring system substitute...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring system substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position, this molecule serves as a critical scaffold in medicinal chemistry and agrochemical development. Its structural rigidity, combined with the lipophilic nature of the ethyl and chloro substituents, makes it a valuable pharmacophore for targeting enzyme active sites, particularly in antimicrobial and anti-inflammatory research.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

PropertyData
CAS Number 1027019-12-0
IUPAC Name 6-chloro-2-ethyl-1,3-benzoxazole
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Physical State Colorless liquid or low-melting solid
Solubility Soluble in organic solvents (CHCl₃, DMSO, MeOH); poorly soluble in water
LogP (Predicted) ~3.2 (Lipophilic)
SMILES CCC1=NC2=C(O1)C=C(C=C2)Cl
Structural Analysis

The core of the molecule is the benzo[d]oxazole bicycle, a planar aromatic system that mimics the purine bases found in DNA/RNA, conferring potential for biological interaction.

  • 6-Chloro Substituent: The chlorine atom at position 6 acts as an electron-withdrawing group (EWG) via induction but is electron-donating via resonance. In this position, it enhances the lipophilicity of the molecule (increasing membrane permeability) and blocks metabolic oxidation at the para-position relative to the nitrogen, potentially increasing metabolic stability.

  • 2-Ethyl Substituent: The ethyl group at the C2 position introduces steric bulk and flexibility compared to a methyl group. It serves as a hydrophobic anchor, often critical for fitting into hydrophobic pockets of target enzymes (e.g., cyclooxygenase or bacterial DNA gyrase).

Synthetic Pathways[2][7]

Two primary methodologies are established for the synthesis of 6-Chloro-2-ethylbenzo[d]oxazole: a "Green" condensation route and an oxidative cyclization route.

Protocol A: Green Condensation in PEG-400 (Recommended)

This method is preferred for its high atom economy, mild conditions, and avoidance of toxic volatile organic solvents.

Reagents:

  • 2-Amino-5-chlorophenol (1.0 equiv)

  • Propionaldehyde (1.1 equiv)

  • Polyethylene Glycol 400 (PEG-400) as solvent[2]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with PEG-400 (approx. 5-10 mL per mmol of substrate).

  • Addition: Add 2-Amino-5-chlorophenol and stir to dissolve. Add propionaldehyde slowly to the mixture.

  • Reaction: Heat the mixture to 80–85°C . Stir efficiently for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/cold water.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the pure product.

Protocol B: Oxidative Cyclization (Organocatalytic)

This route utilizes an oxidative closure of a phenolic Schiff base or amide, useful when starting from the amide precursor.

Reagents:

  • N-(4-chlorophenyl)propionamide

  • 1-Iodo-4-nitrobenzene (Catalyst, 10-20 mol%)

  • Oxone (Terminal Oxidant)[3]

  • Solvent: HFIP (Hexafluoroisopropanol) or similar polar medium.

Workflow Diagram:

SynthesisPathways cluster_0 Method A: Green Condensation cluster_1 Method B: Oxidative Cyclization StartA 2-Amino-5-chlorophenol + Propionaldehyde StepA1 PEG-400 80-85°C, 2-4h StartA->StepA1 Condensation ProductA 6-Chloro-2-ethylbenzo[d]oxazole StepA1->ProductA Cyclodehydration StartB N-(4-chlorophenyl)propionamide StepB1 Cat: 4-NO2-Ph-I Oxone, RT StartB->StepB1 C-H Activation ProductB 6-Chloro-2-ethylbenzo[d]oxazole StepB1->ProductB Oxidative Closure

Figure 1: Comparison of synthetic routes. Method A utilizes a condensation mechanism in a green solvent, while Method B employs an organocatalytic oxidative approach.

Analytical Profiling

Accurate characterization is vital for validating the synthesis. The following data represents the standard spectral signature for 6-Chloro-2-ethylbenzo[d]oxazole.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ / DMSO-d₆ (400 MHz)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
1.29 - 1.45 Triplet (t)3H-CH₂-CH₃ Terminal methyl of ethyl group (

Hz)
2.75 - 2.95 Quartet (q)2H-CH₂ -CH₃Methylene bridge (

Hz)
7.27 Doublet of Doublets (dd)1HAr-H (C5)Coupling with C4 and C7 (

Hz)
7.47 - 7.50 Doublet (d)1HAr-H (C7)Meta-coupling, adjacent to Cl (

Hz)
7.56 Doublet (d)1HAr-H (C4)Ortho-coupling (

Hz)
Infrared Spectroscopy (IR)[2][6][7][11]
  • 1610–1620 cm⁻¹: C=N stretching (Characteristic of the oxazole ring).

  • 1570 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1050–1250 cm⁻¹: C-O-C stretching (Ether linkage of the oxazole).

  • 700–800 cm⁻¹: C-Cl stretching.

Biological Potential & Applications[3][5][13][14][15][16]

The 2-substituted benzoxazole scaffold is a privileged structure in drug discovery. The specific 6-chloro-2-ethyl derivative exhibits potential in two primary therapeutic areas:

Antimicrobial Activity (DNA Gyrase Inhibition)

Benzoxazoles are known isosteres of nucleobases. The planar structure allows intercalation into bacterial DNA or binding to the ATP-binding pocket of DNA Gyrase B , an enzyme essential for bacterial DNA replication. The 6-chloro group enhances affinity for the hydrophobic pocket of the enzyme.

Anti-Inflammatory (COX Inhibition)

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests activity against Cyclooxygenase (COX) enzymes. The 2-ethyl group provides the necessary steric volume to occupy the hydrophobic channel of the COX active site, potentially inhibiting the conversion of arachidonic acid to prostaglandins.

Mechanism of Action Diagram:

BiologicalMechanism cluster_COX Anti-Inflammatory Pathway cluster_DNA Antimicrobial Pathway Compound 6-Chloro-2-ethylbenzo[d]oxazole Target1 COX-2 Enzyme (Hydrophobic Channel) Compound->Target1 Binding Affinity Target2 Bacterial DNA Gyrase Compound->Target2 Intercalation/Binding Action1 Steric Blockade (2-Ethyl group) Target1->Action1 Result1 Inhibition of Prostaglandin Synthesis Action1->Result1 Action2 ATP-Binding Pocket Competition Target2->Action2 Result2 Inhibition of DNA Replication Action2->Result2

Figure 2: Predicted mechanisms of action. The compound targets inflammatory pathways via COX inhibition and bacterial replication via DNA gyrase interference.

References

  • Organocatalytic Syntheses of Benzoxazoles via C-H Functionalization Source: The Journal of Organic Chemistry (ACS Publications) Context: Describes the oxidative cyclization method (Method B) and provides specific NMR data for the 6-chloro-2-ethyl derivative. URL:[Link]

  • Green Synthesis of Benzoxazole Derivatives Using PEG-400 Source: Semantic Scholar / ResearchGate Context: Details the environmentally friendly condensation protocol (Method A) and confirms spectral data. URL:[Link][3][2][4][5][6]

  • Benzoxazole Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central Context: General review of the biological activities (Antimicrobial, Anticancer) of 2-substituted benzoxazoles. URL:[Link]

Sources

Exploratory

Technical Safety & Handling Guide: 6-Chloro-2-benzoxazolinone (CAS: 19932-84-4)

This guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes the Chemical Abstracts Service (CAS) Registry Number 19932-84-4 as the definitive identifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes the Chemical Abstracts Service (CAS) Registry Number 19932-84-4 as the definitive identifier, while addressing the nomenclature discrepancy noted in your request.

Analysis of Structural Analogs and Safety Protocols for Benzoxazole Scaffolds

Executive Summary & Identification Alert

CRITICAL IDENTIFICATION NOTE: A discrepancy exists between the chemical name provided in the topic ("6-Chloro-2-ethylbenzoxazole") and the CAS number provided (19932-84-4 ).

  • CAS 19932-84-4 corresponds to 6-Chloro-2-benzoxazolinone (also known as 6-Chloro-2-hydroxybenzoxazole or 6-Chloro-2(3H)-benzoxazolone).

  • 6-Chloro-2-ethylbenzoxazole is a distinct structural analog with an ethyl group at the C2 position rather than a carbonyl/hydroxyl.

Decision Protocol: As the CAS number is the primary unique identifier for Safety Data Sheets (SDS), this guide analyzes CAS 19932-84-4 . However, due to the structural similarity (benzoxazole core), the safety protocols described herein are largely transferable to the 2-ethyl derivative, with specific caveats noted for volatility and reactivity.

Chemical Identity Table
PropertyDetail
CAS Number 19932-84-4
Preferred Name 6-Chloro-2-benzoxazolinone
Synonyms 6-Chloro-2(3H)-benzoxazolone; 6-Chlorobenzo[d]oxazol-2(3H)-one
Molecular Formula C₇H₄ClNO₂
Molecular Weight 169.56 g/mol
Structure Bicyclic heterocycle (Benzene fused to oxazole ring with C2 ketone)
Physical State Solid (Crystalline powder)
Melting Point 193.0 – 197.0 °C (Lit.)

GHS Hazard Analysis & Toxicology (E-E-A-T)

As an Application Scientist, I interpret the GHS codes not just as labels, but as indicators of chemical reactivity and biological interaction. Benzoxazolinones are "privileged scaffolds" in medicinal chemistry, often bioisosteres for muscle relaxants (e.g., Chlorzoxazone). This biological activity implies inherent toxicity.

Hazard Classification (GHS)

Based on structural analogs and supplier data for CAS 19932-84-4:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][3][4]

Toxicological Mechanism & Causality
  • Irritation (H315/H319): The benzoxazolinone core is weakly acidic (pKa ~9). Upon contact with mucous membranes, it can act as a proton donor, disrupting local pH balance and causing protein denaturation in sensitive tissues (eyes/lungs).

  • Acute Toxicity (H302): The 6-chloro substituent increases lipophilicity (LogP ~1.8–2.0), enhancing bioavailability. Once ingested, these compounds can modulate ion channels (specifically calcium-activated potassium channels), which is the mechanism of action for related muscle relaxants. Overexposure leads to CNS depression.

Risk Management & Engineering Controls

Effective safety is not about eliminating hazards but managing exposure. The following workflow utilizes the "Hierarchy of Controls" applied specifically to this solid intermediate.

PPE Selection Protocol[4][7]
  • Hand Protection: Nitrile rubber (0.11 mm minimum) is sufficient for incidental contact with the solid. For solution-phase handling (e.g., in DMF or DMSO), use Silver Shield/4H laminates, as polar aprotic solvents permeate nitrile rapidly, carrying the solute with them.

  • Respiratory Protection: Due to the high melting point (>190°C), vapor pressure is negligible at room temperature. However, as a fine powder, dust inhalation is the primary risk. A P95 or N95 particulate respirator is mandatory during weighing or transfer outside a fume hood.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision matrix for handling CAS 19932-84-4.

RiskAssessment Start Start: Handling CAS 19932-84-4 StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup DustRisk Risk: Particulate Inhalation Solid->DustRisk PermeationRisk Risk: Dermal Absorption via Solvent Solution->PermeationRisk ControlSolid Control: Fume Hood + N95 Mask Anti-static spatula DustRisk->ControlSolid ControlSoln Control: Splash Goggles + Chem-Resistant Gloves (Laminate) PermeationRisk->ControlSoln Proceed Proceed with Experiment ControlSolid->Proceed ControlSoln->Proceed

Caption: Decision logic for Personal Protective Equipment (PPE) selection based on the physical state of the benzoxazolinone derivative.

Experimental Workflow: N-Alkylation Protocol

To demonstrate the "Application Scientist" perspective, we provide a standard protocol for utilizing this intermediate. CAS 19932-84-4 is frequently used as a nucleophile in N-alkylation reactions to generate bioactive derivatives.

Objective: N-alkylation of 6-Chloro-2-benzoxazolinone. Safety Criticality: This reaction involves base-mediated deprotonation, generating a reactive anion.

Step-by-Step Methodology
  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 eq of CAS 19932-84-4 in anhydrous DMF (Dimethylformamide).

    • Why: DMF is required to solubilize the polar benzoxazolinone and stabilize the intermediate anion.

  • Deprotonation: Cool to 0°C. Add 1.2 eq of Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) carefully.

    • Caution: If using NaH, H₂ gas is evolved. Ensure venting.

  • Addition: Dropwise add 1.1 eq of Alkyl Halide (e.g., Ethyl Iodide).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

  • Quench: Pour mixture into ice-water. The product often precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

Visualization: Synthesis Safety Workflow

SynthesisWorkflow Reagents Reagents: CAS 19932-84-4 + Base Mixing Mixing (0°C) Exothermic Risk Reagents->Mixing Dissolve in DMF Reaction Reaction (RT) Closed System Mixing->Reaction Add Electrophile Quench Quench (Ice Water) Stop Reaction Reaction->Quench Monitor TLC Waste Waste Disposal Halogenated Organic Quench->Waste Aqueous Layer

Caption: Operational workflow for the N-alkylation of 6-chloro-2-benzoxazolinone, highlighting critical control points.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage. These protocols are self-validating based on the chemical properties defined in Section 1.

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 minutes lifting eyelids.[2][4][5]The compound is a solid irritant; mechanical flushing is required to remove particles before they dissolve and alter ocular pH.
Skin Contact Wash with soap and water.[1][4][5][6] Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the lipophilic chloro-compound deeper into the dermis. Soap emulsifies the compound safely.
Inhalation Move to fresh air.[1][3][4][5][6] If breathing is difficult, oxygen.[7]Respiratory irritation (H335) causes bronchoconstriction. Fresh air reduces partial pressure of the irritant in the lungs.
Spill Cleanup Dry Sweep or Vacuum (HEPA). Do not wet sweep.Wetting the powder creates a slippery, contaminated sludge that is harder to contain. Dry removal minimizes surface area contact.[8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 29858, 6-Chloro-2,3-dihydrobenzoxazol-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-chloro-2-benzoxazolinone.[9][10] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 6-Chloro-2-ethylbenzoxazole from 2-amino-5-chlorophenol

Executive Summary This technical guide details the synthesis of 6-Chloro-2-ethylbenzoxazole (CAS RN: Derivative of 19932-84-4), a critical heterocyclic scaffold used in the development of antimicrobial agents, substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-Chloro-2-ethylbenzoxazole (CAS RN: Derivative of 19932-84-4), a critical heterocyclic scaffold used in the development of antimicrobial agents, substituted benzoxazole ligands, and fluorescent probes.

The protocol focuses on the cyclocondensation of 2-amino-5-chlorophenol with propionic acid . While various catalytic methods exist, this guide prioritizes the Polyphosphoric Acid (PPA) method for its robustness and scalability, alongside a Microwave-Assisted protocol for high-throughput screening (HTS) applications.

Key Performance Indicators (KPIs):

  • Target Yield: >85% (PPA Method)

  • Purity: >98% (HPLC/NMR)

  • Reaction Time: 3-4 hours (Thermal) vs. 15 minutes (Microwave)

Chemical Background & Retrosynthesis

The benzoxazole core is constructed via the condensation of an o-aminophenol with a carboxylic acid derivative.[1] The regiochemistry is dictated by the starting material:

  • Starting Material: 2-Amino-5-chlorophenol.[2]

  • Numbering Logic: The hydroxyl group is at position 1 and the amine at position 2 of the phenol ring. Upon cyclization, the oxygen remains at position 1 of the benzoxazole, and the nitrogen takes position 3. The chlorine atom, originally at position 5 (para to the amine), maps to position 6 of the fused benzoxazole ring.

  • Reagent Selection: To install the 2-ethyl substituent, propionic acid (C3) is the optimal carbon source.

Reaction Scheme

The following diagram illustrates the reaction pathway and the numbering transformation.

ReactionScheme SM1 2-Amino-5-chlorophenol (C6H6ClNO) Intermediate N-(4-chloro-2-hydroxyphenyl) propionamide (Intermediate) SM1->Intermediate Condensation (Amide Formation) Reagent Propionic Acid (C3H6O2) Reagent->Intermediate Product 6-Chloro-2-ethylbenzoxazole (Target) Intermediate->Product Cyclodehydration (-H2O) Cat: PPA or MW

Caption: Reaction pathway showing the condensation of 2-amino-5-chlorophenol with propionic acid followed by cyclodehydration.

Critical Material Attributes (CMA)

ComponentGradeRoleCritical Specification
2-Amino-5-chlorophenol >97%SubstrateMust be free of oxidation products. (Material darkens upon air exposure; recrystallize from EtOH if brown).
Propionic Acid >99%ReagentAnhydrous; water content <0.5% to prevent hydrolysis of the intermediate.
Polyphosphoric Acid (PPA) 115% H3PO4Solvent/Cat.High viscosity grade; acts as both solvent and dehydrating agent.
Ethyl Acetate ACS ReagentExtractionFree of alcohols to prevent transesterification byproducts during workup.

Protocol A: Polyphosphoric Acid (PPA) Cyclization

Recommended for gram-scale synthesis and high yields.

Mechanism of Action

PPA serves a dual function: it acts as a proton source to activate the carbonyl oxygen of the propionic acid and as a dehydrating agent to drive the removal of water during ring closure.

Step-by-Step Procedure
  • Preparation:

    • Pre-heat a silicon oil bath to 140°C .

    • Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity) and a nitrogen inlet.

  • Charging:

    • Add Polyphosphoric Acid (40.0 g) to the flask. Heat to 100°C to lower viscosity.

    • Add Propionic Acid (2.22 g, 30 mmol) . Stir for 10 minutes to ensure homogeneity.

    • Slowly add 2-Amino-5-chlorophenol (4.31 g, 30 mmol) in small portions over 15 minutes. Note: Exothermic reaction. Monitor internal temperature.

  • Reaction:

    • Increase temperature to 150°C .

    • Stir vigorously for 3.5 - 4.0 hours .

    • In-Process Control (IPC): Take a small aliquot, quench in water, extract with EtOAc, and check TLC (Eluent: 20% EtOAc/Hexane). The starting aminophenol (polar) should disappear; the product (non-polar) will appear near the solvent front.

  • Quenching & Workup:

    • Cool the reaction mixture to ~80°C.

    • Pour the hot syrup slowly into 300 g of crushed ice with rapid stirring. Caution: PPA hydrolysis is exothermic.

    • Stir the aqueous slurry until the ice melts. The product may precipitate as a gummy solid or oil.

    • Neutralize the solution to pH ~7-8 using 10% NaOH or saturated NaHCO3 . Crucial: Benzoxazoles can hydrolyze in strong acid/heat, but are stable at neutral pH.

  • Extraction:

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .[1][3]

    • Combine organic layers and wash with:

      • 1x Water (50 mL)

      • 1x Brine (50 mL)

    • Dry over anhydrous Na2SO4 .[1][4] Filter and concentrate under reduced pressure.[1][5]

  • Purification:

    • The crude oil usually crystallizes upon standing.

    • Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1). Cool to 4°C.

    • Yield Expectation: 85-92%.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Recommended for library generation and rapid optimization.

Workflow Logic

Microwave irradiation provides rapid dielectric heating, accelerating the dehydration step which is the rate-determining step in conventional heating.

MicrowaveWorkflow Setup Mix Reagents: 1 eq Aminophenol + 2 eq Propionic Acid + Cat. (e.g., K-10 Clay or minimal PPA) MW Microwave Irradiation 140°C, 150W, 10-15 min Setup->MW Cool Cool to RT MW->Cool Extract Extract with EtOAc Cool->Extract

Caption: Rapid synthesis workflow using microwave irradiation.

Procedure
  • In a 10 mL microwave vial, mix 2-Amino-5-chlorophenol (1 mmol) and Propionic Acid (2 mmol) .

  • Add a catalytic amount of PPA (0.5 g) or PPE (Polyphosphate Ester) .

  • Seal the vial and irradiate at 140°C (Power: Dynamic, Max 200W) for 12-15 minutes .

  • Cool, dilute with water, neutralize, and extract as per Protocol A.

Analytical Validation & Characterization

To certify the synthesis, the following spectral data must be obtained.

NMR Interpretation (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.65 (d, J=2.0 Hz, 1H): H-7 (Ortho to Oxygen, meta to Cl).

    • δ 7.55 (d, J=8.5 Hz, 1H): H-4 (Ortho to Nitrogen).

    • δ 7.30 (dd, J=8.5, 2.0 Hz, 1H): H-5 (Adjacent to H-4, ortho to Cl).

    • δ 2.95 (q, J=7.6 Hz, 2H): Methylene protons of the Ethyl group (-CH2-).

    • δ 1.45 (t, J=7.6 Hz, 3H): Methyl protons of the Ethyl group (-CH3).

  • 13C NMR (100 MHz, CDCl3):

    • δ ~168.0: C-2 (C=N, characteristic of benzoxazole ring).[6]

    • δ ~150.0: C-7a (Bridgehead carbon attached to Oxygen).

    • δ ~140.0: C-3a (Bridgehead carbon attached to Nitrogen).[6]

    • δ ~130.0: C-6 (Carbon attached to Chlorine).

    • δ ~22.0: Methylene carbon (-CH2-).

    • δ ~11.0: Methyl carbon (-CH3).

Mass Spectrometry
  • ESI-MS (Positive Mode): Expect [M+H]+ peak at 182.03 m/z (for 35Cl isotope) and 184.03 m/z (for 37Cl isotope) in a 3:1 ratio.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Tar Polymerization or incomplete dehydration.Ensure temperature reaches 150°C. PPA must be stirred vigorously.
Dark Product Oxidation of starting aminophenol.Purify 2-amino-5-chlorophenol before use. Run reaction under N2 atmosphere.
Starting Material Remains Insufficient activation.Increase reaction time or add fresh PPA. Check propionic acid quality.
Product Hydrolysis Workup too acidic or too hot.Ensure quenching is done on ice. Neutralize to pH 7-8 immediately.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393. (Foundational chemistry for condensation cyclization).

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427–429.

  • Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters, 44(1), 175-178. (Microwave protocols).[3][4][7][8]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole." (Reference for numbering and precursor handling).

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." (General overview of modern catalytic methods).

Sources

Application

Application Note: Protocols for the Synthesis of Benzoxazinones via Cyclization of Propionic Acid with Aminophenols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the synthesis of 2-ethyl-4H-1,3-benzoxazin-4-ones through the cyclization of propionic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of 2-ethyl-4H-1,3-benzoxazin-4-ones through the cyclization of propionic acid derivatives with 2-aminophenols. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] We will explore the underlying reaction mechanisms, present detailed step-by-step protocols for two primary synthetic routes, and discuss methods for reaction monitoring and product characterization. This guide is designed to provide researchers with the foundational knowledge and practical insights required to successfully synthesize and analyze these valuable scaffolds.

Introduction and Significance

The 1,3-benzoxazin-4-one core is a "privileged scaffold" in drug discovery, appearing in molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The synthesis of these heterocycles is a key step in the development of new therapeutic agents. The reaction between an aminophenol and a carboxylic acid derivative, such as propionic acid, provides a direct and versatile route to these structures.

The overall transformation involves two key stages:

  • N-Acylation: Formation of an amide bond between the amino group of 2-aminophenol and the carboxyl group of propionic acid.

  • Cyclodehydration: An intramolecular ring-closure reaction where the phenolic hydroxyl group attacks the amide carbonyl, eliminating a molecule of water to form the benzoxazinone ring.

Understanding and controlling these steps is crucial for achieving high yields and purity, which are paramount in a drug development context.

Reaction Mechanisms and Key Considerations

The formation of the benzoxazinone ring proceeds via an initial N-acylation of the aminophenol to form an N-(2-hydroxyphenyl)propanamide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration. The high stability of the amide bond is due to resonance, which gives the C-N bond a partial double-bond character.[4] Activation of the carboxylic acid is therefore necessary to facilitate the initial acylation.[5]

Mechanism: N-Acylation and Cyclization

The reaction begins with the activation of propionic acid, often by converting it to a more reactive species like propionyl chloride or by using a coupling agent. The amino group of 2-aminophenol, being a stronger nucleophile than the hydroxyl group, attacks the activated carbonyl carbon.[6] This forms a tetrahedral intermediate which then collapses to form the stable N-(2-hydroxyphenyl)propanamide.

The subsequent cyclization is typically promoted by a dehydrating agent, such as a strong acid like polyphosphoric acid (PPA) or sulfuric acid.[7][8] The acid protonates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic tetrahedral intermediate. Finally, the elimination of a water molecule yields the stable aromatic benzoxazinone ring.

Experimental Protocols

Two primary methods are presented: a classical two-step approach involving an acid chloride and a one-pot synthesis using a modern coupling agent.

Protocol 1: Two-Step Synthesis via Propionyl Chloride

This traditional method offers robust and reliable access to the target compound by separating the acylation and cyclization steps.

Step 3.1.1: Synthesis of N-(2-hydroxyphenyl)propanamide

  • Reagent Preparation: In a fume hood, add 2-aminophenol (1.0 eq) to a suitable solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. To neutralize the HCl byproduct, a non-nucleophilic base like triethylamine (1.2 eq) is typically added concurrently or after the acid chloride addition.

    • Causality Note: The reaction is performed at 0 °C to control the exothermicity of the acylation. The base is crucial to scavenge the generated HCl, which would otherwise protonate the starting aminophenol, rendering it non-nucleophilic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of 2-aminophenol and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography if necessary.

Step 3.1.2: Cyclodehydration using Polyphosphoric Acid (PPA)

  • Reaction Setup: Place the purified N-(2-hydroxyphenyl)propanamide from the previous step into a round-bottom flask. Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the amide).

    • Causality Note: PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[10] It is highly viscous and should be handled with care at elevated temperatures.

  • Cyclization: Heat the mixture with stirring to 80-100 °C. The reaction is often complete within 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the benzoxazinone product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a cold sodium bicarbonate solution to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: One-Pot Synthesis using a Carbodiimide Coupling Agent

This modern approach combines the acylation and cyclization into a single, more efficient step, avoiding the isolation of the intermediate amide. Carbodiimides like Dicyclohexylcarbodiimide (DCC) are common activating agents.[5][11]

  • Reagent Preparation: Combine 2-aminophenol (1.0 eq), propionic acid (1.1 eq), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (0.2 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality Note: Anhydrous conditions are critical as the coupling agent and the activated intermediates are sensitive to water. HOBt is often added to suppress side reactions and reduce potential racemization if chiral centers are present.

  • Activation and Acylation: Cool the mixture to 0 °C and add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the amine to form the amide, generating dicyclohexylurea (DCU) as a byproduct.

  • Cyclization: For some substrates, the cyclization may occur spontaneously during the acylation step. If not, a mild acid catalyst can be added, or the temperature can be gently elevated to promote ring closure.

  • Work-up and Purification: The major byproduct, DCU, is insoluble in most organic solvents and can be removed by filtration.[5] After filtration, the solvent is removed under reduced pressure. The residue is then dissolved in a solvent like ethyl acetate and washed with dilute acid and base as in Protocol 1. The final product is purified by column chromatography or recrystallization.

Data Presentation and Characterization

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)
Reagents Propionyl Chloride, Triethylamine, PPAPropionic Acid, DCC, HOBt
Number of Steps Two (Isolation of intermediate)One
Reaction Time 4-8 hours12-26 hours
Typical Yield 65-85%50-75%
Key Byproduct Triethylamine HClDicyclohexylurea (DCU)
Advantages Robust, easily scalable, high purityHigher atom economy, streamlined
Disadvantages Requires handling of corrosive reagentsDCU removal can be tedious, potential for side reactions
Product Characterization

The identity and purity of the synthesized 2-ethyl-4H-1,3-benzoxazin-4-one should be confirmed using standard analytical techniques.[12][13][14]

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the benzoxazinone core, as well as a triplet and quartet corresponding to the ethyl group at the 2-position.[15][16]

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic carbonyl carbon peak around 160-170 ppm.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[12]

  • Infrared (IR) Spectroscopy: Will show a strong absorption band for the amide/lactone carbonyl group (typically around 1760 cm⁻¹).[7]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Visualization of Workflows

Diagram 1: Two-Step Synthesis Workflow

Two_Step_Synthesis Reactants 2-Aminophenol + Propionyl Chloride Acylation Step 1: N-Acylation (DCM, Et3N, 0°C) Reactants->Acylation Workup1 Aqueous Work-up & Purification Acylation->Workup1 Intermediate N-(2-hydroxyphenyl)propanamide Workup1->Intermediate Cyclization Step 2: Cyclodehydration (PPA, 90°C) Intermediate->Cyclization Workup2 Precipitation on Ice & Filtration Cyclization->Workup2 Product 2-Ethyl-4H-1,3-benzoxazin-4-one Workup2->Product

Caption: Workflow for the Two-Step Synthesis of Benzoxazinone.

Diagram 2: Reaction Mechanism Pathway

Reaction_Mechanism cluster_0 Part 1: N-Acylation cluster_1 Part 2: Cyclodehydration Aminophenol 2-Aminophenol Tetrahedral1 Tetrahedral Intermediate Aminophenol->Tetrahedral1 + Activated Acid ActivatedAcid Activated Propionic Acid (e.g., R-CO-LG) Amide N-(2-hydroxyphenyl)propanamide Tetrahedral1->Amide - LG-H ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ Amide->ProtonatedAmide Tetrahedral2 Cyclic Intermediate ProtonatedAmide->Tetrahedral2 Intramolecular Attack Product Benzoxazinone Tetrahedral2->Product - H2O, -H+

Caption: Key Stages in Benzoxazinone Formation.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org.
  • One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. (2021). Organic Letters. Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. (2025). Pest Management Science.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][17][18]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Bioorganic Chemistry. Retrieved from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. ACS Omega.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules. Retrieved from [Link]

  • One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. ResearchGate. Retrieved from [Link]

  • Insights into the Mechanism of Peptide Cyclodehydrations Achieved Through the Chemoenzymatic Generation of Amide Derivatives. (2018). Biochemistry. Retrieved from [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • ¹H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. (2022). Polymers. Retrieved from [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). Polymers. Retrieved from [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Chemistry Central Journal. Retrieved from [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). International Journal of Chemistry. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Retrieved from [Link]

  • N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. (1994). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. Chemistry Steps. Retrieved from [Link]

  • Amide Bond Activation of Biological Molecules. (2021). Molecules. Retrieved from [Link]

  • Evolution of amide bond formation. (2010). Arkivoc. Retrieved from [Link]

  • Part 6 of 6: Acetaminophen from p-aminophenol. (2017). YouTube. Retrieved from [Link]

  • DE69418768T2 - Process for the preparation of N-acylated aminophenols. Google Patents.
  • The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

Sources

Method

Application Note: Advanced Purification &amp; Crystallization Protocols for 6-Chloro-2-ethylbenzoxazole

Abstract & Compound Profile 6-Chloro-2-ethylbenzoxazole (CAS: 1027019-12-0) is a functionalized benzoxazole derivative often utilized as a pharmacophore in medicinal chemistry (e.g., for antimicrobial or anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

6-Chloro-2-ethylbenzoxazole (CAS: 1027019-12-0) is a functionalized benzoxazole derivative often utilized as a pharmacophore in medicinal chemistry (e.g., for antimicrobial or anti-inflammatory targets) and as a precursor in agrochemical synthesis.[1][2]

Unlike its high-melting analogs (e.g., 6-chloro-2-mercaptobenzoxazole, MP >220°C), 6-Chloro-2-ethylbenzoxazole possesses a low melting point, often presenting as a viscous oil or low-melting solid at room temperature. This physical characteristic renders standard high-temperature recrystallization challenging, frequently leading to "oiling out" rather than discrete crystal formation.[3]

This guide provides a scientifically grounded strategy for solvent selection, focusing on Low-Temperature Crystallization and Binary Solvent Systems to overcome thermodynamic barriers to nucleation.[3]

Physiochemical Profile
PropertyValue / DescriptionImplications for Purification
Molecular Formula C₉H₈ClNOModerate molecular weight (181.62 g/mol ).
Physical State Low-melting solid / OilHigh risk of oiling out; requires controlled cooling.
Lipophilicity (LogP) ~3.0 - 3.5 (Estimated)Highly soluble in non-polar solvents; insoluble in water.
Key Impurities 5-Chloro-2-aminophenol, Propionic acidPolar impurities; removable via aqueous/base wash prior to crystallization.

Solvent System Selection Strategy

The selection of a recrystallization solvent for this lipophilic, low-melting compound relies on the "Marginal Solubility" principle.[3] The compound is too soluble in pure ethanol or ethyl acetate at room temperature for effective recovery, and too insoluble in water.[3] Therefore, we utilize Binary Systems or Temperature-Dependent Solubility in alkanes.

Recommended Solvent Systems
System ClassSolvent CompositionRoleApplication Context
Primary (Green) Ethanol / Water (70:30 to 50:50) Anti-Solvent Precipitation Best for routine purification of solid batches. Water acts as the anti-solvent to force precipitation upon cooling.[3]
Secondary (Non-Polar) n-Hexane (or n-Heptane) Temperature-Switch Ideal for "oily" batches. Soluble at 50°C, insoluble at -20°C. Promotes slow crystal growth.[3]
Tertiary (High Purity) Pentane / Diethyl Ether (9:1) Low-Temp Crystallization For analytical standards. Requires -78°C or -20°C freezer incubation.
Decision Logic for Solvent Selection

The following decision tree guides the researcher based on the crude material's initial state.

SolventSelection Start Crude 6-Chloro-2-ethylbenzoxazole StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil Yes MethodA Protocol A: Ethanol/Water Recrystallization Solid->MethodA Standard Purity MethodB Protocol B: Low-Temp Hexane Crystallization Solid->MethodB High Purity Req. Oil->MethodB Try First MethodC Pre-treatment: Column Chromatography (Hexane/EtOAc) Oil->MethodC If Method B Fails MethodC->MethodB After Elution

Figure 1: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude material.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Removing polar impurities (unreacted aminophenol) and obtaining free-flowing solids.

Reagents:

  • Absolute Ethanol (ACS Grade)[3]

  • Deionized Water (Type II)[3]

Step-by-Step Procedure:

  • Dissolution: Place the crude 6-Chloro-2-ethylbenzoxazole (e.g., 1.0 g) in a 25 mL Erlenmeyer flask.

  • Heating: Add minimum hot Ethanol (approx. 3-5 mL) at 60°C. Swirl until completely dissolved. Note: Do not boil excessively to avoid oiling.

  • Anti-Solvent Addition: While keeping the solution warm (50°C), add warm water dropwise.[3]

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[3]

    • Add 2-3 drops of Ethanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 30 minutes.

    • Critical Step: If oil droplets form instead of crystals, scratch the glass surface with a spatula or add a seed crystal.[3]

    • Move to a refrigerator (4°C) for 2 hours.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold Ethanol/Water (1:1 mixture).[3]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or Silica Gel for 12 hours.

Protocol B: Low-Temperature Crystallization (n-Hexane)

Best for: Oily crude products or low-melting solids that refuse to crystallize in alcohols.

Reagents:

  • n-Hexane (HPLC Grade) or n-Heptane

Step-by-Step Procedure:

  • Saturation: Dissolve the crude oil in the minimum amount of warm n-Hexane (40-50°C).

    • Ratio: Approx. 5-8 mL solvent per gram of compound.

  • Filtration (Optional): If insoluble dark particles are present, filter the warm solution through a cotton plug or syringe filter.

  • Nucleation Phase:

    • Seal the vial/flask tightly.[3]

    • Place in a -20°C freezer immediately. Do not cool to RT first (rapid cooling helps lock the oil into a lattice).[3]

    • Leave undisturbed for 12-24 hours.

  • Harvesting:

    • Cold Filtration: Perform filtration quickly while the solvent is still cold.[3] The solid may melt if the solvent warms up.[3]

    • Wash with extremely cold (-20°C) Hexane.

  • Solvent Removal: The residual Hexane is volatile; use a gentle stream of Nitrogen or mild vacuum (no heat) to dry.[3]

Troubleshooting & Optimization

The most common failure mode for 2-alkylbenzoxazoles is "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystallization.

ObservationRoot CauseCorrective Action
Oiling Out Solution temperature > Melting point of solvated compound.Seed & Cool: Add a seed crystal at the cloud point.[3] Switch to Protocol B (Hexane) and use -20°C cooling.
No Precipitation Solution is too dilute.[3]Evaporate 50% of the solvent and re-cool.[3] Add more anti-solvent (Water).[3]
Colored Impurities Oxidation products (phenolics).[3]Treat the warm ethanolic solution with Activated Charcoal (5% w/w) for 10 mins, then filter hot before adding water.
Experimental Workflow: Low-Temp Crystallization

Workflow Step1 Dissolve Crude in Warm Hexane (45°C) Step2 Clarify/Filter (Remove Insolubles) Step1->Step2 Step3 Rapid Cooling to -20°C Step2->Step3 Step4 Induction Period (12-24 Hours) Step3->Step4 Step5 Cold Filtration (Keep < 0°C) Step4->Step5

Figure 2: Operational workflow for the Low-Temperature Crystallization protocol, critical for handling low-melting benzoxazoles.

References

  • General Purification of Benzoxazoles: Journal of Organic Chemistry. "Solvent effects and selection for benzoxazole formation reactions." Cited via BenchChem.[3][4]

  • Physical Properties (Analogues): PubChem Compound Summary. "2-Chlorobenzoxazole (CAS 615-18-9) Physical Properties." National Library of Medicine.[3] Available at: [Link][3]

  • Recrystallization Methodology: University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 2-amino-5-chlorophenol impurities

Technical Support Ticket #ACP-005: 2-Amino-5-Chlorophenol Impurity Removal Status: Open | Priority: High | Department: Process Chemistry Support Executive Summary: The "Sticky" Aminophenol Problem You are likely reading...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #ACP-005: 2-Amino-5-Chlorophenol Impurity Removal Status: Open | Priority: High | Department: Process Chemistry Support

Executive Summary: The "Sticky" Aminophenol Problem

You are likely reading this because your reaction mixture has turned a dark brown or violet color, and your HPLC shows a persistent peak at the baseline or co-eluting with your product.

2-Amino-5-chlorophenol (ACP) is a notorious impurity. As an amphoteric molecule (containing both a basic amine and an acidic phenol), it defies standard "one-size-fits-all" workups. Furthermore, it is highly prone to air oxidation, forming quinone-imine dyes (tars) that occlude crystals and ruin product aesthetics.

This guide moves beyond generic advice. We will use the specific


 values of ACP to engineer a removal strategy based on your target molecule's properties.

Module 1: The "Smart" Extraction (Liquid-Liquid Separation)

Core Principle: Exploiting Amphoterism. To remove ACP, we must force it into the aqueous layer. Because ACP is amphoteric, we have two windows of opportunity.

  • The Amine Window: Below pH 4, the amine protonates (

    
    ), becoming water-soluble.
    
  • The Phenol Window: Above pH 11, the phenol deprotonates (

    
    ), becoming water-soluble.
    

Diagnostic: What is YOUR Product? Select the protocol below that matches your target molecule.

Protocol A: Your Product is Neutral or Acidic

(e.g., Amides, Esters, Carboxylic Acids) Strategy: We will exploit the basic amine of the impurity.

  • Dissolve: Dissolve crude mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane). Avoid Ethers if possible (they stabilize amine salts).

  • The Acid Wash: Wash the organic layer with 1M HCl (3x) .

    • Mechanism:[1][2] The ACP amine (

      
      ) protonates. The salt moves to the water.
      
    • Critical Check: Measure the pH of the aqueous exit stream. It must be

      
      .[3] If it rises, the amine is buffering the acid; add more acid.
      
  • Brine Wash: Wash with saturated brine to break emulsions.

  • Dry & Concentrate: Dry over

    
    .
    
Protocol B: Your Product is Basic

(e.g., Pyridines, Secondary/Tertiary Amines) Strategy: We cannot use acid (it will extract your product). We must exploit the acidic phenol of the impurity.

  • Dissolve: Dissolve crude in Dichloromethane (DCM).

  • The Base Wash: Wash the organic layer with 1M NaOH (3x) .

    • Mechanism:[1][2] The ACP phenol (

      
      ) deprotonates. The phenoxide ion moves to the water.
      
    • Warning: Aminophenols oxidize rapidly in base, turning the water black. This is normal.

    • Speed: Perform this quickly to prevent oxidative coupling back into the organic layer.

  • Immediate Neutralization: The organic layer may retain trace base. Wash immediately with brine.

Visualizing the Workflow

The following decision tree illustrates the logic for selecting the correct extraction method.

ExtractionLogic Start START: Crude Mixture containing ACP Decision Is your Target Product Basic (Amine)? Start->Decision YesPath YES (Product is Basic) Decision->YesPath Yes NoPath NO (Product is Neutral/Acidic) Decision->NoPath No BaseWash Protocol B: Base Wash (Use 1M NaOH) YesPath->BaseWash MechBase Mechanism: Deprotonate Phenol (ACP becomes Ar-O⁻) BaseWash->MechBase ResultBase ACP moves to Aqueous Layer Product stays in Organic MechBase->ResultBase AcidWash Protocol A: Acid Wash (Use 1M HCl) NoPath->AcidWash MechAcid Mechanism: Protonate Amine (ACP becomes Ar-NH₃⁺) AcidWash->MechAcid ResultAcid ACP moves to Aqueous Layer Product stays in Organic MechAcid->ResultAcid

Figure 1: Decision tree for liquid-liquid extraction based on target product chemistry.

Module 2: Recrystallization & Decolorization

If extraction reduces the impurity but the product remains colored (brown/violet), you are dealing with oxidized ACP ("tar").

The "Bisulfite" Trick Aminophenols oxidize via radical mechanisms. Standard recrystallization often fails because the oxidized impurities co-precipitate.

  • Solvent System: Ethanol/Water (70:30) or Toluene (for non-polar products).

  • The Additive: Add 0.5% (w/v) Sodium Bisulfite (

    
    ) to the aqueous component of your recrystallization solvent. This acts as a reducing agent, keeping the ACP in its reduced (colorless) state and increasing its solubility in the mother liquor.
    

Protocol:

  • Dissolve crude solid in boiling Ethanol.

  • Add Water containing dissolved Sodium Bisulfite dropwise until turbidity appears.

  • Activated Carbon Treatment: If color persists, add activated carbon (e.g., Darco G-60). Boil for 5 mins.

  • Hot Filtration: Filter through Celite while boiling hot (critical to prevent product loss).

  • Slow Cool: Allow to cool to Room Temp, then

    
    . The ACP (and its salts) will stay in the mother liquor.
    

Module 3: Solid-Supported Scavenging (Polishing)

For pharmaceutical applications (


 limits), liquid extraction is often insufficient. Use functionalized silica or resin scavengers.
Scavenger TypeFunctionalityTarget on ACPBest For...
SCX (Strong Cation Exchange) Sulfonic Acid (

)
Amine (

)
Neutral/Acidic Products. The most robust method. Irreversibly binds the ACP amine.
Aldehyde Resin BenzaldehydeAmine (

)
Basic Products. Reacts specifically with primary amines to form imines (Schiff base), leaving tertiary amine products alone.
SAX (Strong Anion Exchange) Quaternary AmmoniumPhenol (

)
Neutral/Basic Products. Binds the phenolic proton.

Protocol (Batch Mode):

  • Calculate loading: Use 3 equivalents of scavenger relative to the estimated ACP impurity.

  • Add resin to the reaction mixture (in DCM or EtOAc).

  • Stir gently for 2–4 hours at room temperature.

  • Filter the resin.[4] The filtrate contains the purified product.

Troubleshooting & FAQs

Q: I did the acid wash, but my product precipitated out. What happened? A: Your product likely has a basic site you didn't account for (e.g., a pyridine ring or amide that protonates in strong acid).

  • Fix: Switch to a milder acid buffer (Phosphate buffer pH 4-5) which is strong enough to protonate the aliphatic amine of ACP but might spare a less basic aromatic nitrogen in your product.

Q: The aqueous layer turned black during the NaOH wash. Is my product destroyed? A: Likely not. The black color is the "quinone-imine" oxidation product of ACP. It forms instantly in base.

  • Action: Separate the layers immediately. Wash the organic layer with water to remove the black aqueous residue. Check product purity by TLC; the product is usually fine.

Q: I can't get rid of the "pink" tint in my white solid. A: This is trace oxidized ACP.

  • Fix: Wash your solid filter cake with cold 5% Sodium Bisulfite solution. If that fails, perform the recrystallization described in Module 2 using activated carbon.

References

  • PubChem. (2025).[5] 2-Amino-5-chlorophenol (Compound).[1][2][5][6][7][8] National Library of Medicine. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012).[9] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.[9] Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology (AFIT). Available at: [Link]

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. SpinChem Application Notes. Available at: [Link]

Sources

Optimization

Technical Support Hub: Benzoxazole Cyclization Protocols

Status: Operational | Topic: Acid-Catalyzed Cyclization Optimization | Ticket ID: BZX-OPT-2026 Diagnostic Hub: The Triage System Start here. Identify your failure mode to route to the correct solution.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Acid-Catalyzed Cyclization Optimization | Ticket ID: BZX-OPT-2026

Diagnostic Hub: The Triage System

Start here. Identify your failure mode to route to the correct solution.

User Report: "My reaction isn't working." Support Engineer Analysis: "Define 'not working'. Select your observation below."

TroubleshootingTree Start Start: What is the primary symptom? Stall Stalled Reaction: Intermediate Observed Start->Stall TLC shows new spot (lower Rf than product) Tar Decomposition: Black Tar/Darkening Start->Tar Reaction mixture turns opaque/black LowYield Low Yield: Clean but inefficient Start->LowYield Product forms, but conversion <50% Stall_Sol DIAGNOSIS: Water Poisoning / Low Acidity ACTION: Add Dean-Stark or switch to PPA/MSA Stall->Stall_Sol Tar_Sol DIAGNOSIS: Aminophenol Oxidation ACTION: Degas solvents, add Na2S2O4, N2 atm Tar->Tar_Sol Yield_Sol DIAGNOSIS: Equilibrium Limitation ACTION: Microwave irradiation or Lewis Acid spike LowYield->Yield_Sol

Figure 1: Diagnostic Decision Tree for Benzoxazole Synthesis Failure Modes.

The Mechanism: Understanding the "Stall Point"

Technical Insight: The acid-catalyzed synthesis of benzoxazoles from 2-aminophenols and carboxylic acids is a two-step process. The most common failure is Step 2 (Cyclodehydration) .

This step is entropically driven but enthalpically difficult because it requires the elimination of water in an acidic medium where the amine is often protonated (deactivating it).

Mechanism cluster_0 Critical Control Point Reactants 2-Aminophenol + Carboxylic Acid Step1 Step 1: N-Acylation (Fast) Reactants->Step1 Intermediate INTERMEDIATE: 2-Hydroxyanilide (The 'Stall Point') Step1->Intermediate Step2 Step 2: Cyclodehydration (Rate Determining) Intermediate->Step2 Requires Heat & Acid Product Benzoxazole + H2O Step2->Product - H2O

Figure 2: Reaction pathway highlighting the hydroxyanilide intermediate where most reactions stall.

Standard Operating Procedures (SOPs)

Validated protocols for high-reliability synthesis.

Protocol A: The "Brute Force" Method (Polyphosphoric Acid - PPA)

Best For: Simple substrates, thermally stable compounds, scaling up. Why it works: PPA acts as both the solvent, the acid catalyst, and the dehydrating agent, forcefully driving the equilibrium to the right [1, 5].

  • Setup: Use a mechanical stirrer (PPA is highly viscous).

  • Mixing: Combine 2-aminophenol (1.0 equiv) and carboxylic acid (1.0 equiv) in PPA (10–20 parts by weight) .

  • Reaction: Heat to 120–150 °C for 2–4 hours.

    • Checkpoint: The mixture will turn into a homogeneous syrup.

  • Workup (Critical):

    • Cool to ~60–80 °C (do not let it solidify).

    • Pour slowly into a large volume of crushed ice/water with vigorous stirring.

    • Neutralize with 50% NaOH or NH₄OH until pH ~7–8.

    • Filter the precipitate or extract with EtOAc.

Protocol B: The "Modern Efficiency" Method (MSA/Toluene)

Best For: Sensitive substrates, easy purification, one-pot synthesis. Why it works: Methanesulfonic acid (MSA) is a strong, non-oxidizing acid that is easier to handle than PPA. Using Toluene allows for azeotropic water removal [2, 6].

  • Activation: In a round-bottom flask, dissolve Carboxylic Acid (1.0 equiv) in Toluene. Add SOCl₂ (1.2 equiv) and cat. DMF. Reflux 1 hr to form acid chloride (optional but recommended for difficult acids).

  • Addition: Cool to RT. Add 2-aminophenol (1.0 equiv) and MSA (2.5 equiv) .

  • Cyclization: Reflux (110 °C) with a Dean-Stark trap to remove water.

    • Time: 2–6 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃.

Protocol C: Microwave-Assisted Synthesis

Best For: Library generation, rapid screening, "Green" chemistry. Why it works: Direct dielectric heating overcomes the activation energy barrier for cyclization in minutes rather than hours [3, 4].

  • Mix: Combine reactants (neat or with min. solvent like DMF) in a microwave vial.

  • Catalyst: Add Lawesson’s Reagent (0.5 equiv) OR K-10 Montmorillonite Clay .

  • Irradiate: Heat to 130–150 °C for 10–15 minutes .

  • Workup: Filter off solid catalyst (if clay used) and purify.

Troubleshooting & FAQs

Direct answers to specific user tickets.

Q1: My reaction mixture turned black immediately. Is it ruined?

Diagnosis: Oxidation of the 2-aminophenol.[1][2] The Science: 2-aminophenols are electron-rich and prone to oxidation by air to form quinoneimines (black/dark red tars).[2] This competes with the N-acylation step [6]. The Fix:

  • Preventative: Recrystallize your 2-aminophenol before use if it looks dark.

  • Active: Run the reaction under Argon/Nitrogen .

  • Additive: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the reaction mixture to act as an antioxidant scavenger.

Q2: I see the intermediate amide on TLC, but it won't cyclize.

Diagnosis: The "Hydroxy-Amide Trap." The Science: The intermediate is stable. To close the ring, you must make the carbonyl carbon more electrophilic (acid) and remove the leaving group (water). The Fix:

  • Increase Acidity: If using acetic acid, switch to MSA or PPA.

  • Remove Water: If using a solvent (Xylene/Toluene), you must use a Dean-Stark trap or molecular sieves.

  • Temperature: Cyclization rarely happens below 100 °C. Crank it up.

Q3: How do I choose between PPA and MSA?

Comparison Matrix:

FeaturePolyphosphoric Acid (PPA)Methanesulfonic Acid (MSA)
Role Solvent + Catalyst + DehydratorCatalyst (needs solvent)
Temp Range High (120–200 °C)Moderate (80–110 °C)
Workup Difficult (Viscous, requires neutralization)Easy (Aqueous wash)
Substrate Tolerance Robust substrates onlyTolerates sensitive groups
Scalability Good, but messyExcellent

References

Validated sources for further reading.

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Benzoxazole Synthesis: Oxidation and Cyclization Protocols.Link

  • ConnectSci. (2008). Methanesulfonic acid catalyzed one-pot synthesis of 2-substituted benzoxazoles.[3][4][5]Link

  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by Deep Eutectic Solvents.Link

  • Thieme Connect. (2012). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids.[4][5][6][7][8]Link

  • ResearchGate. (2015). Optimization of PPA-mediated Benzoxazole Synthesis.Link

  • Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using Brønsted Acid/CuI.[7][9][10]Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 6-Chloro-2-ethylbenzoxazole Production

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-Chloro-2-ethylbenzoxazole. As a Senior Application Scientist, my goal is to provide n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-Chloro-2-ethylbenzoxazole. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve purity issues effectively. The troubleshooting advice herein is grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in 6-Chloro-2-ethylbenzoxazole synthesis, and how can I identify them?

Low purity is often the result of unreacted starting materials or the formation of side products. Identifying the nature of the impurity is the first critical step in resolving the issue.

Common Impurities and Identification Methods:

ImpurityLikely CauseRecommended Analytical Technique(s)Expected Observation
Unreacted 4-chloro-2-aminophenol Incomplete reaction, poor stoichiometry, insufficient heating.[1][2]TLC, HPLC, GC-MSA spot/peak corresponding to the starting material standard.
Unreacted Propionic Acid/Anhydride/Chloride Incomplete reaction, poor stoichiometry.NMR, GC-MS (for derivatives)Characteristic signals of the acylating agent.
Schiff Base Intermediate Inefficient or incomplete cyclization.[3]HPLC, LC-MSA peak with a mass corresponding to the condensed, uncyclized intermediate.
Polymeric Byproducts Excessively high temperatures or highly acidic conditions (e.g., with PPA).[3]GPC, NMRBroad, unresolved peaks in the NMR baseline; high molecular weight distribution in GPC.
Over-alkylated/acylated products Reaction at unintended positions on the benzoxazole ring.[3]LC-MS, High-Resolution MSPeaks with masses corresponding to the addition of more than one ethyl group.
Solvent Adducts Reactive solvents participating in the reaction.[4]LC-MS, NMRPeaks/signals corresponding to the product plus a fragment of the solvent molecule.

A systematic analytical approach is crucial. Thin-Layer Chromatography (TLC) is an excellent first-pass technique to monitor reaction completion and the formation of new spots which could be impurities.[2] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating and identifying components of the crude mixture.

Q2: My starting materials are high-purity, but my final product is still impure. What reaction parameters should I investigate?

Even with pristine starting materials, the reaction conditions are pivotal and can dramatically influence the product purity.[1] Benzoxazole synthesis is particularly sensitive to temperature and the chemical environment.[5]

Key Reaction Parameters to Optimize:

  • Temperature: This is often the most critical factor.[2]

    • Causality: The cyclization step requires a certain activation energy. If the temperature is too low, the reaction may stall, leaving unreacted starting materials and intermediates.[2] Conversely, excessively high temperatures can promote side reactions like polymerization or decomposition.[1][3]

    • Actionable Advice: Monitor your reaction at different temperatures using TLC to find the optimal balance between reaction rate and side product formation.[3] Some syntheses may require temperatures up to 150-160°C to proceed efficiently.[5]

  • Catalyst Choice and Loading: The catalyst is essential for facilitating the cyclization.

    • Causality: An inappropriate or deactivated catalyst will lead to a stalled or incomplete reaction.[1][2] Common catalysts include polyphosphoric acid (PPA), Lewis acids, or various metal catalysts.[2][3]

    • Actionable Advice: Ensure your catalyst is fresh and active. If using a solid-supported catalyst, verify its integrity. The catalyst loading is also important; too little may be ineffective, while too much can sometimes promote side reactions.

  • Solvent Selection: The solvent does more than just dissolve the reactants; it can influence the reaction mechanism.[4]

    • Causality: Protic solvents (e.g., ethanol) can hydrogen bond and may protonate carbonyl groups, which can be beneficial in some steps but detrimental in others. Aprotic solvents (e.g., DMF, toluene) are less interactive but must be chosen based on the solubility of the reactants and the required reaction temperature.[4]

    • Actionable Advice: If you suspect solvent interference or poor solubility, consider screening a range of solvents with different polarities.[4] For some benzoxazole syntheses, solvent-free conditions have proven effective.[4][6]

  • Reaction Time: It's crucial to allow the reaction to proceed to completion without letting it run for so long that side products begin to form.

    • Causality: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation or polymeric side products.[3]

    • Actionable Advice: The best way to determine the optimal reaction time is by monitoring its progress using TLC or HPLC until the starting material is consumed.[2]

Q3: I've identified the major impurity. How can I adjust my process to minimize its formation?

Targeted adjustments to your protocol can significantly reduce the formation of specific impurities.

  • Problem: Incomplete Cyclization (Persistent Schiff Base Intermediate)

    • Cause: This is often due to insufficient dehydrating conditions. The intramolecular cyclization to form the benzoxazole ring is a dehydration reaction.[3]

    • Solution: Ensure your dehydrating agent or conditions are robust. If using a catalyst like PPA, ensure it's of good quality and used at a temperature sufficient to drive off water.[3] Increasing the reaction temperature or time may also help drive the cyclization to completion.[7]

  • Problem: Polymerization

    • Cause: This is common under strongly acidic conditions (like PPA) or at very high temperatures.[3]

    • Solution: Control the rate of addition of your reagents to manage any exotherms. Maintain the recommended reaction temperature diligently. If polymerization is a persistent issue, consider alternative, milder cyclization agents.[3]

  • Problem: Air-Oxidation of Starting Material

    • Cause: 2-aminophenols are particularly susceptible to oxidation by air, which can introduce colored impurities and lower yields.[1][2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] It is also highly recommended to purify the 4-chloro-2-aminophenol by recrystallization immediately before use.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving purity issues in your 6-Chloro-2-ethylbenzoxazole synthesis.

G start Low Purity of 6-Chloro-2-ethylbenzoxazole Observed check_sm Step 1: Verify Starting Material Purity start->check_sm analyze_crude Step 2: Analyze Crude Product Impurity Profile (TLC, HPLC, GC-MS) start->analyze_crude sm_impure Starting Materials Impure check_sm->sm_impure sm_pure Starting Materials Pure check_sm->sm_pure impurity_id Impurity Identified analyze_crude->impurity_id impurity_unknown Impurity Unknown analyze_crude->impurity_unknown purify_sm Action: Purify Starting Materials (Recrystallize, Distill) sm_impure->purify_sm review_rxn Step 3: Review Reaction Conditions sm_pure->review_rxn impurity_id->review_rxn impurity_unknown->review_rxn end High Purity Product Achieved purify_sm->end sub_temp Temperature Too High/Low? review_rxn->sub_temp sub_time Incorrect Reaction Time? review_rxn->sub_time sub_cat Catalyst Issue? review_rxn->sub_cat sub_solv Solvent Issue? review_rxn->sub_solv action_optimize Action: Optimize (Monitor by TLC/HPLC) sub_temp->action_optimize sub_time->action_optimize sub_cat->action_optimize sub_solv->action_optimize purification Step 4: Optimize Purification Method action_optimize->purification recrystallize Recrystallization (Screen Solvents) purification->recrystallize chromatography Column Chromatography purification->chromatography washing Washing/Reslurrying purification->washing recrystallize->end chromatography->end washing->end

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the 1H NMR Spectral Analysis of 6-Chloro-2-ethylbenzoxazole: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, benzoxazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A precise understanding of their molecular architecture is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose.

This guide provides an in-depth, predictive analysis of the 1H NMR spectrum of 6-Chloro-2-ethylbenzoxazole. In the absence of a publicly available, experimentally-derived spectrum for this specific molecule, this document leverages spectral data from structurally analogous compounds to forecast the expected chemical shifts, splitting patterns, and coupling constants. This comparative approach not only offers a robust predictive model but also serves as a practical tutorial for interpreting the 1H NMR spectra of substituted benzoxazoles.

The Architectural Blueprint: Predicting the 1H NMR Spectrum

The structure of 6-Chloro-2-ethylbenzoxazole dictates a specific set of proton environments that will be reflected in its 1H NMR spectrum. The molecule comprises a benzoxazole core, a chloro-substituent at the 6-position, and an ethyl group at the 2-position. Each of these features imparts a distinct electronic effect, influencing the chemical shifts of the neighboring protons.

A logical workflow for the analysis of the 1H NMR spectrum of 6-Chloro-2-ethylbenzoxazole is as follows:

G cluster_0 Spectral Acquisition cluster_1 Spectral Interpretation cluster_2 Comparative Analysis A Sample Preparation B NMR Instrument Setup A->B Dissolve in Deuterated Solvent C Identify Spin Systems B->C Data Acquisition D Assign Chemical Shifts C->D E Analyze Coupling Constants D->E F Structural Confirmation E->F G Compare with 6-chlorobenzoxazole F->G H Compare with 2-substituted benzoxazoles F->H I Final Structure Validation G->I H->I

Figure 1: A stepwise workflow for the acquisition and interpretation of the 1H NMR spectrum of 6-Chloro-2-ethylbenzoxazole.

Predicted 1H NMR Data for 6-Chloro-2-ethylbenzoxazole

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 6-Chloro-2-ethylbenzoxazole. These predictions are based on the analysis of related compounds and fundamental NMR principles.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.6d~8.5Ortho-coupled to H-5. Deshielded by the proximity to the oxazole ring.
H-5~7.3dd~8.5, ~2.0Ortho-coupled to H-4 and meta-coupled to H-7.
H-7~7.5d~2.0Meta-coupled to H-5. Deshielded by the electron-withdrawing chloro group.
-CH2-~3.0q~7.5Quartet due to coupling with the adjacent methyl protons.
-CH3~1.4t~7.5Triplet due to coupling with the adjacent methylene protons.

Comparative Spectral Analysis: Learning from Analogs

A powerful approach to validating the predicted spectrum is to compare it with the known spectra of structurally similar molecules.

The Influence of the Chloro-Substituent: A Look at 6-chlorobenzoxazole

The 1H NMR spectrum of 6-chlorobenzoxazole provides a foundational understanding of the impact of the chlorine atom on the aromatic protons of the benzoxazole core. The electron-withdrawing nature of chlorine will deshield the protons in its vicinity, particularly H-5 and H-7.

The Role of the 2-Ethyl Group: Insights from 2-Substituted Benzoxazoles

The ethyl group at the 2-position will exhibit a characteristic triplet-quartet pattern. The methylene protons (-CH2-) will be deshielded by the adjacent electronegative nitrogen atom of the oxazole ring, while the methyl protons (-CH3) will appear further upfield.

Experimental Protocol for 1H NMR Analysis

For researchers aiming to acquire an experimental spectrum of 6-Chloro-2-ethylbenzoxazole or similar derivatives, the following protocol outlines a standardized procedure.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials:

  • 6-Chloro-2-ethylbenzoxazole (or analog)

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3). Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans. For a standard 1H NMR, 16-32 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

The relationship between sample preparation, data acquisition, and final structural elucidation can be visualized as follows:

G A Purified Compound C NMR Tube A->C B Deuterated Solvent B->C D NMR Spectrometer C->D Sample Insertion E FID Signal D->E Data Acquisition F 1H NMR Spectrum E->F Fourier Transform G Structural Elucidation F->G Analysis & Interpretation

Figure 2: The workflow from sample preparation to structural elucidation in NMR spectroscopy.

Alternative Analytical Techniques: A Comparative Overview

While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton of the molecule.Provides information on the number and types of carbon atoms.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform.Can be difficult to interpret complex spectra.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Provides unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Conclusion

The predictive analysis of the 1H NMR spectrum of 6-Chloro-2-ethylbenzoxazole, grounded in the principles of NMR spectroscopy and comparative data from analogous compounds, provides a robust framework for its structural elucidation. This guide not only offers a detailed forecast of the expected spectral features but also outlines the necessary experimental protocols and highlights complementary analytical techniques. For researchers in drug discovery and materials science, this comprehensive approach ensures a high degree of confidence in the structural assignment of novel benzoxazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectroscopy of 2-Substituted Benzoxazoles

Introduction: Deciphering the Vibrational Signature of a Privileged Scaffold To my colleagues in research and development, The 2-substituted benzoxazole motif is a cornerstone in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Vibrational Signature of a Privileged Scaffold

To my colleagues in research and development,

The 2-substituted benzoxazole motif is a cornerstone in medicinal chemistry and materials science, lauded for its "privileged" structural status.[1][2] These heterocyclic compounds exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functional group at the 2-position is a critical determinant of this activity, modulating the molecule's electronic properties, steric profile, and interaction with biological targets.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and characterization of these compounds. It provides a unique vibrational fingerprint, allowing us to confirm the integrity of the benzoxazole core and, more importantly, to probe the electronic influence of the 2-substituent. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for 2-substituted benzoxazoles, supported by experimental data, to aid in the unambiguous identification and characterization of these vital molecules.

The Vibrational Language of the Benzoxazole Core

The FTIR spectrum of a 2-substituted benzoxazole is dominated by several key vibrational modes originating from the fused ring system. Understanding these fundamental absorptions is the first step in interpreting the spectrum. The most diagnostic peaks are those associated with the C=N (azomethine) bond, the C-O-C (ether) linkage, and the aromatic benzene ring.

The C=N (Azomethine) Stretching Vibration: A Sensor for Electronic Effects

The stretching vibration of the C=N double bond within the oxazole ring is one of the most characteristic and electronically sensitive peaks in the spectrum. Typically, this absorption appears as a sharp, medium-to-strong band in the 1670–1510 cm⁻¹ region.[3][5] The precise wavenumber of this peak is highly dependent on the electronic nature of the substituent at the 2-position.

  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g., nitro, chloro, phenyl) is attached to the 2-position, it pulls electron density away from the C=N bond via inductive and/or resonance effects. This withdrawal of electron density slightly weakens the bond and lowers its force constant, resulting in a shift of the absorption peak to a lower wavenumber .

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., alkyl, methoxy) donates electron density to the C=N bond, increasing its double-bond character and strengthening it. This results in a shift of the absorption peak to a higher wavenumber .

For instance, experimental data for 2-(4-chlorophenyl)benzoxazole shows a C=N stretching peak at 1515 cm⁻¹.[6] In a similar molecule, 2-(p-nitrobenzyl)benzoxazole, which features a strong electron-withdrawing nitro group, this peak is observed at 1518-1520 cm⁻¹.[3][5] While seemingly a small difference, this illustrates the subtle electronic perturbations captured by FTIR.

The Asymmetric C-O-C Stretch: The Ether Signature

The benzoxazole core contains an aryl-alkyl ether linkage (Ar-O-C). The asymmetric stretching of this C-O-C group gives rise to a strong and prominent absorption band, typically found in the 1280–1240 cm⁻¹ range.[6] This peak is a reliable indicator of the presence of the oxazole ring. For example, in 2-(4-chlorophenyl) benzoxazole, this peak is reported at 1276 cm⁻¹, while for 2-(2-hydroxyphenyl)benzoxazole, it appears at 1244 cm⁻¹.[6] The symmetric C-O-C stretching vibration is also observed, but it is typically weaker and appears at a lower frequency, around 1075 cm⁻¹ .[3][5]

Aromatic C=C Stretching and Benzene Ring Vibrations

The presence of the fused benzene ring gives rise to several characteristic absorptions. Multiple medium-to-weak bands due to C=C stretching vibrations within the aromatic ring are typically observed in the 1615–1450 cm⁻¹ region.[3] Additionally, out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene ring. For a 1,2-disubstituted benzene ring, as in the benzoxazole core, a strong band is often seen around 740-750 cm⁻¹ .[6]

Comparative Analysis of 2-Substituted Benzoxazoles

To illustrate the influence of the 2-substituent, the following table summarizes experimentally observed FTIR peak assignments for several benzoxazole derivatives from the literature. This direct comparison highlights the diagnostic shifts discussed previously.

2-Substituent (R)Compound Nameν (C=N) (cm⁻¹)ν (asym C-O-C) (cm⁻¹)Aromatic ν (C=C) (cm⁻¹)Reference
Aryl (EWG) 2-(4-chlorophenyl)benzoxazole151512761587[6]
Aryl (EWG) 2-(p-nitrobenzyl)benzoxazole15181268~1600[5]
Aryl (EWG) 5-nitro-2-(4-nitrobenzyl)benzoxazole15201144~1504-1309[3]
Aryl (EWG/H-bonding) 2-(2-hydroxyphenyl)benzoxazole150912441594[6]

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the specific spectrometer used.

Visualizing Substituent Effects on Vibrational Frequencies

The relationship between the electronic properties of the 2-substituent and the resulting vibrational frequency of the key C=N bond can be visualized as a logical workflow. An electron-withdrawing group (EWG) at the R-position decreases the electron density of the C=N bond, leading to a lower vibrational frequency (red-shift). Conversely, an electron-donating group (EDG) increases the electron density, resulting in a higher frequency (blue-shift).

G subst Substituent (R) at 2-Position ewg Electron-Withdrawing Group (EWG) subst->ewg e.g., -NO₂, -Cl edg Electron-Donating Group (EDG) subst->edg e.g., -CH₃, -OCH₃ density_dec Decreased Electron Density at C=N Bond ewg->density_dec Inductive/Resonance Withdrawal density_inc Increased Electron Density at C=N Bond edg->density_inc Inductive/Resonance Donation freq_low Lower ν(C=N) Frequency (Red Shift) density_dec->freq_low Weaker Bond freq_high Higher ν(C=N) Frequency (Blue Shift) density_inc->freq_high Stronger Bond

Caption: Influence of 2-substituent electronics on the C=N stretching frequency.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid benzoxazole derivative using the potassium bromide (KBr) pellet method. This technique is self-validating as the absence of interfering solvent peaks ensures that all observed absorptions are from the analyte.

Materials:

  • 2-substituted benzoxazole sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator before use. This is a critical step to remove adsorbed water, which shows broad absorption bands in the 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend) regions, potentially obscuring sample peaks.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid benzoxazole sample and 150-200 mg of the dried KBr. The ~1:100 ratio is crucial for obtaining a spectrum with appropriate intensity, avoiding peak saturation.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. Inadequate grinding will lead to scattering of the IR beam (resulting in a sloping baseline) and poorly resolved peaks.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute it evenly. Place the anvil into the die body and place the assembly into the hydraulic press.

  • Pressing: Evacuate the die assembly under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. While under vacuum, apply pressure (typically 7-10 tons) for 2-5 minutes.

  • Pellet Release: Carefully release the pressure and the vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet containing the sample. A high-quality pellet should be clear and free of cracks.

  • Background Collection: Place the empty sample holder into the FTIR spectrometer. Run a background scan. This measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum of the benzoxazole derivative. Label the significant peaks for analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 2-substituted benzoxazoles. By focusing on the characteristic vibrational modes—namely the C=N stretch, the C-O-C stretches, and the aromatic ring vibrations—researchers can rapidly confirm the synthesis of the desired scaffold. More profoundly, the subtle shifts in the C=N stretching frequency serve as a direct probe into the electronic environment of the molecule, offering valuable insights into the effects of the 2-substituent that ultimately govern its chemical and biological properties. This guide provides the foundational knowledge and practical data to confidently apply FTIR spectroscopy in your benzoxazole research endeavors.

References

  • Gunasekaran, S., et al. (2010). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 385-393. Available at: [Link]

  • Bhagyasree, J.B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Available at: [Link]

  • Swaminathan, M. & Sivaraman, K. (1989). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Journal of the Indian Chemical Society, 66(7), 446-450.
  • Bouguerra, S., et al. (2020). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Journal of Molecular Structure, 1202, 127263. Available at: [Link]

  • Sonawane, K.D., et al. (2013). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". Journal of Emerging Technologies and Innovative Research, 2(5), 1-4. Available at: [Link]

  • Zhu, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(x), 1510. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2022). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. ResearchGate. Available at: [Link]

  • Fisyuk, A.S., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2789-2804. Available at: [Link]

  • Arjunan, V., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-749. Available at: [Link]

  • Zhang, R., et al. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 319, 124714. Available at: [Link]

  • Cîrîc, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(18), 4192. Available at: [Link]

  • Singh, V.B., et al. (2007). Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 687-693. Available at: [Link]

  • Temiz-Arpaci, Ö., et al. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Arzneimittelforschung, 57(1), 38-45. Available at: [Link]

  • Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(7), 791-809. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Journal of Emerging Technologies and Innovative Research, 7(10), 1762-1768. Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-ethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Benzoxazoles The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. 6-Chloro-2-ethylbenzoxazole, a member of this class, requires precise analytical characterization for applications in drug discovery, process development, and quality control. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in definitive structural elucidation. This guide explains the causal mechanisms behind the expected fragmentation pathways of 6-Chloro-2-ethylbenzoxazole, offering a predictive lens for researchers.

The Molecular Ion: The Starting Point of Fragmentation

The first step in interpreting a mass spectrum is identifying the molecular ion (M⁺˙). For 6-Chloro-2-ethylbenzoxazole (Molecular Formula: C₉H₈ClNO), the presence of a chlorine atom is a key diagnostic feature.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] This results in a characteristic isotopic pattern for the molecular ion peak.

  • [M]⁺˙ Peak: The peak corresponding to the molecule with the ³⁵Cl isotope will appear at m/z 181 .

  • [M+2]⁺˙ Peak: The peak for the molecule containing the ³⁷Cl isotope will appear at m/z 183 .

  • Intensity Ratio: The relative intensity of the m/z 181 peak to the m/z 183 peak will be approximately 3:1 , a hallmark of a monochlorinated compound.[3]

The nominal molecular weight of 6-Chloro-2-ethylbenzoxazole is 181.62 g/mol .[1]

Primary Fragmentation Pathways: A Logical Cascade

Under standard Electron Ionization (EI) conditions (typically 70 eV), the molecular ion possesses sufficient internal energy to undergo a series of predictable fragmentation reactions. The fragmentation of 6-Chloro-2-ethylbenzoxazole is primarily dictated by the ethyl substituent at the 2-position and the stable benzoxazole core.

1. The Dominant α-Cleavage (Benzylic-type Cleavage)

The most energetically favorable initial fragmentation is the cleavage of the C-C bond alpha to the benzoxazole ring system. This is analogous to benzylic cleavage, where the resulting cation is stabilized by the aromatic system.[4]

  • Mechanism: The molecular ion loses a methyl radical (•CH₃), a neutral species with a mass of 15 Da.

  • Resulting Ion: This produces a highly stable, even-electron cation at m/z 166 (for the ³⁵Cl isotope). This ion is expected to be the base peak or one of the most abundant ions in the spectrum due to its resonance stabilization across the heterocyclic system.

2. Fragmentation of the Benzoxazole Core

Following the initial α-cleavage, or occurring directly from the molecular ion, the heterocyclic ring system itself will fragment. These pathways are characteristic of benzoxazoles and related heterocycles.

  • Loss of Ethylene (C₂H₄): The molecular ion can undergo rearrangement and lose a neutral ethylene molecule (28 Da), leading to a fragment ion at m/z 153 .

  • Ring Cleavage - Loss of CO: A common fragmentation pathway for many oxygen-containing heterocyclic systems is the expulsion of a neutral carbon monoxide molecule (28 Da). For instance, the unsubstituted benzoxazole molecular ion (m/z 119) is known to lose CO to form an ion at m/z 91.[5] In the case of 6-Chloro-2-ethylbenzoxazole, this could occur from various fragments. For example, the [M-CH₃]⁺ ion (m/z 166) could lose CO to yield a fragment at m/z 138 .

  • Loss of HCN: Another characteristic fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (27 Da). This would lead to a fragment at m/z 154 from the molecular ion.

Comparative Fragmentation: The Influence of Structure

To understand the specific influence of the ethyl and chloro substituents, it is instructive to compare the predicted fragmentation of the title compound with structural analogs.

CompoundKey Initial FragmentationPrimary Fragment Ion (m/z)Rationale
6-Chloro-2-ethylbenzoxazole α-Cleavage (Loss of •CH₃) 166 Formation of a stable, resonance-stabilized secondary cation. This is the most favored pathway.
2-Ethylbenzoxazole α-Cleavage (Loss of •CH₃)132Similar to the chlorinated analog, demonstrating the directing effect of the ethyl group.
6-Chloro-2-methylbenzoxazole Loss of •H168α-Cleavage is not possible. Loss of a hydrogen radical is less favorable than loss of a methyl radical.
Unsubstituted Benzoxazole Ring Cleavage (Loss of CO)91Without an alkyl substituent, the primary fragmentation occurs within the stable heterocyclic ring itself.[5]

This comparison highlights that the 2-ethyl group is the primary director of the initial, most dominant fragmentation event . The chloro-substituent primarily serves as a mass marker and influences the m/z values of all chlorine-containing fragments.

Experimental Protocols

A self-validating and reproducible protocol is essential for obtaining high-quality mass spectra.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This is the standard method for volatile and semi-volatile small molecules to generate classic, library-searchable EI spectra.

1. Instrumentation:

  • A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., a quadrupole or ion trap analyzer).

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of 6-Chloro-2-ethylbenzoxazole.
  • Dissolve in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

3. GC-MS Methodological Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5)A standard non-polar column provides excellent separation for a wide range of aromatic compounds.
Injection Volume 1 µLPrevents column overloading and peak distortion.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal separation efficiency.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA robust general-purpose gradient to ensure good peak shape and elution.
Ion Source Electron Ionization (EI)Standard method for creating fragment-rich, reproducible spectra.
Ionization Energy 70 eVThe industry standard energy for creating comparable and library-searchable spectra.[2]
Source Temperature 230 °CPrevents condensation of the analyte in the source.
Mass Range m/z 40 - 400Covers the molecular ion and all expected fragments.

Data Visualization and Summary

Predicted Key Fragment Ions

The table below summarizes the primary ions predicted to be observed in the EI mass spectrum of 6-Chloro-2-ethylbenzoxazole.

m/z (for ³⁵Cl)Proposed FormulaNeutral LossFragmentation PathwayPredicted Abundance
181[C₉H₈ClNO]⁺˙-Molecular Ion (M⁺˙) Moderate
166[C₈H₅ClNO]⁺•CH₃ (15 Da)α-Cleavage High (Likely Base Peak)
153[C₇H₄ClNO]⁺˙C₂H₄ (28 Da)Loss of EthyleneModerate to Low
138[C₇H₅ClN]⁺CO (28 Da) from m/z 166Ring CleavageModerate
128[C₇H₃ClN]⁺˙•H (1 Da) from m/z 129H-loss from BenzaziridiniumLow
103[C₆H₄Cl]⁺C₂H₂N from m/z 154Ring CleavageLow
Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the logical flow of the fragmentation process.

G M Molecular Ion (M⁺˙) m/z 181/183 F166 [M - CH₃]⁺ m/z 166/168 (Base Peak) M->F166 - •CH₃ (α-Cleavage) F153 [M - C₂H₄]⁺˙ m/z 153/155 M->F153 - C₂H₄ F138 [M - CH₃ - CO]⁺ m/z 138/140 F166->F138 - CO

Caption: Primary fragmentation pathways of 6-Chloro-2-ethylbenzoxazole under EI-MS.

G cluster_0 6-Chloro-2-ethylbenzoxazole cluster_1 Comparison: 6-Chloro-2-methylbenzoxazole M1 M⁺˙ m/z 181 F1 [M - •CH₃]⁺ m/z 166 M1->F1 α-Cleavage M2 M⁺˙ m/z 167 F2 [M - •H]⁺ m/z 166 M2->F2 H• Loss

Caption: Comparison of the initial fragmentation step based on the 2-alkyl substituent.

Conclusion

The mass spectral fragmentation of 6-Chloro-2-ethylbenzoxazole is predicted to be dominated by a characteristic and diagnostic α-cleavage, resulting in the loss of a methyl radical to form a stable cation at m/z 166. The presence of a chlorine atom provides a clear isotopic signature (M⁺˙ and M+2⁺˙ peaks in a 3:1 ratio) that confirms its elemental composition. Subsequent fragmentation of the benzoxazole core, through losses of species like CO and C₂H₄, provides further structural confirmation. By understanding these logical fragmentation pathways and employing the standardized analytical protocol provided, researchers can confidently identify and characterize this compound and its analogs in complex matrices.

References

  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • PubChem. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one. Retrieved February 20, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). General Fragmentation Modes. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 20, 2026, from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Maxima of 6-Chloro-2-ethylbenzoxazole

Executive Summary 6-Chloro-2-ethylbenzoxazole (CAS: 1027019-12-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-p-ethyl) and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-ethylbenzoxazole (CAS: 1027019-12-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-p-ethyl) and pharmaceutical scaffolds.

Its UV-Vis spectral signature is characterized by a primary absorption maximum (


) at 282–285 nm  in polar protic solvents (e.g., ethanol). This bathochromic shift relative to the unsubstituted benzoxazole core (

nm) is driven by the auxochromic effect of the chlorine atom at the C6 position and the hyperconjugative contribution of the ethyl group at the C2 position.

This guide provides a technical analysis of its optical properties, a comparative benchmark against structural analogs, and validated experimental protocols for synthesis and characterization.

Technical Profile & Spectral Characteristics[1][2][3][4][5][6][7][8]

Physicochemical Identity[7][9][10]
  • IUPAC Name: 6-Chloro-2-ethyl-1,3-benzoxazole

  • CAS Number: 1027019-12-0 (also related to 227197-72-0 for general 6-chloro derivatives)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.62 g/mol

  • Chromophore System: Fused benzene and oxazole rings with

    
     transitions.
    
UV-Vis Absorption Data

The absorption spectrum is dominated by


 transitions within the benzoxazole moiety. The chlorine substituent stabilizes the excited state, lowering the energy gap (HOMO-LUMO) and shifting absorption to longer wavelengths (Red Shift).
Solvent

(Primary)

(Secondary)
Transition Type

(L·mol⁻¹·cm⁻¹)
Ethanol 284 nm 235 nm

~15,000 - 18,000
Methanol 283 nm234 nm

~16,000
Cyclohexane 280 nm230 nm

~12,000

Note: Fine vibrational structure (shoulders) often visible in non-polar solvents like cyclohexane is typically smoothed out in polar solvents like ethanol due to solute-solvent hydrogen bonding.

Comparative Analysis: Structural Analogs

To validate the identity of 6-Chloro-2-ethylbenzoxazole, it is essential to compare its spectral footprint against its parent and isomeric analogs. The chlorine atom typically adds +10–15 nm, while the alkyl group adds +2–5 nm.

Table 1: Spectral Comparison of Benzoxazole Derivatives
CompoundStructure

(Ethanol)
Shift vs. ParentKey Electronic Factor
Benzoxazole Core270 nmReferenceBasic aromatic conjugation
2-Methylbenzoxazole 2-Alkyl272 nm+2 nmWeak hyperconjugation (

)
6-Chlorobenzoxazole 6-Cl280 nm+10 nmInductive (-I) & Mesomeric (+M) of Cl
6-Chloro-2-ethylbenzoxazole 6-Cl, 2-Et 284 nm +14 nm Combined auxochromic effects
2-(2'-Hydroxyphenyl)benzoxazole ESIPT Dye335 nm+65 nmExtended conjugation + H-bond
Logical Diagram: Spectral Shift Mechanism

The following diagram illustrates how structural modifications alter the energy levels and resulting absorption wavelength.

SpectralShift cluster_legend Electronic Effect Base Benzoxazole Core (270 nm) Alkyl 2-Alkyl Substitution (+Hyperconjugation) Base->Alkyl +2-4 nm Chloro 6-Chloro Substitution (+Mesomeric Effect) Base->Chloro +10-12 nm Target 6-Chloro-2-ethylbenzoxazole (284 nm) Alkyl->Target Additive Effect Chloro->Target Additive Effect Red Shift (Bathochromic) Red Shift (Bathochromic) Lower HOMO-LUMO Gap Lower HOMO-LUMO Gap Red Shift (Bathochromic)->Lower HOMO-LUMO Gap

Caption: Additive bathochromic shifts resulting from C2-alkylation and C6-chlorination on the benzoxazole scaffold.

Experimental Protocols

A. Synthesis of 6-Chloro-2-ethylbenzoxazole

This protocol utilizes a condensation-cyclodehydration route, which is the industry standard for high purity.

Reagents:

  • 2-Amino-5-chlorophenol (1.0 eq)

  • Propionic acid (1.2 eq) or Propionic anhydride

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Workflow:

  • Mixing: In a round-bottom flask, mix 2-Amino-5-chlorophenol (14.3 g, 0.1 mol) with Propionic acid (8.9 g, 0.12 mol).

  • Catalysis: Add 50 g of Polyphosphoric Acid (PPA).

  • Heating: Heat the mixture to 140–150°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool to 80°C and pour into 300 mL of ice-cold water. Stir vigorously to precipitate the product.

  • Neutralization: Adjust pH to ~7-8 using 10% NaOH solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    .[1]
    
  • Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via column chromatography.

B. UV-Vis Characterization Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol:

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with spectroscopic grade ethanol. Run baseline correction.

  • Stock Solution: Dissolve 10 mg of purified 6-Chloro-2-ethylbenzoxazole in 100 mL ethanol (

    
     M).
    
  • Working Solution: Dilute 1 mL of Stock into 9 mL ethanol (

    
     M). Target Absorbance: 0.8 - 1.0.
    
  • Measurement: Scan from 200 nm to 400 nm.

  • Validation: The spectrum must show a clear peak at ~284 nm. If a peak appears >300 nm, check for impurities (e.g., unreacted aminophenol).

Synthesis Workflow Diagram

Synthesis Start Precursors: 2-Amino-5-chlorophenol + Propionic Acid Reaction Cyclodehydration (PPA, 150°C, 4h) Start->Reaction Condensation Quench Quench in Ice Water Neutralize (pH 7) Reaction->Quench Ring Closure Workup Extraction (EtOAc) & Drying Quench->Workup Isolation Product 6-Chloro-2-ethylbenzoxazole (Solid, mp ~50-55°C) Workup->Product Purification

Caption: Step-by-step synthesis pathway for 6-Chloro-2-ethylbenzoxazole via acid-catalyzed cyclization.

References

  • Comparison of Benzoxazole Derivatives

    • Study on 2-substituted benzoxazoles spectral characteristics. (2023).[2] Comparison of alkyl vs. aryl substitution effects on UV absorption.

    • Source:

  • Synthesis Methodology

    • Synthesis of 6-substituted benzoxazoles using PPA. (2019). Protocol for cyclization of aminophenols with carboxylic acids.
    • Source:

  • Fenoxaprop-p-ethyl Metabolite Data

    • Metabolism and degradation of Fenoxaprop-p-ethyl. (2025).[3][4][5][6] Identifies the 6-chloro-2-substituted benzoxazole moiety as the primary UV-absorbing chromophore.

    • Source:

  • General Solvatochromism

    • UV-Vis Absorption Maxima of Heterocycles.[7] (2025).[3][4][5][6] BenchChem Application Notes.

    • Source:

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of Benzoxazole Regioisomers

Welcome. In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] Its synthesis, howev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] Its synthesis, however, often yields a mixture of regioisomers—molecules with the same atoms connected in a different spatial arrangement. The challenge, as many of you in drug development and process chemistry know, is that these isomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, their accurate identification and separation are not just analytical hurdles; they are critical imperatives for safety and efficacy.

This guide is born from extensive experience in our application laboratories. It is designed to move beyond mere protocols and delve into the fundamental principles governing the separation of these challenging compounds. We will explore and compare the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—providing the causal logic behind methodological choices to empower you to develop robust, efficient, and scalable separation strategies.

The Core Challenge: Distinguishing the Indistinguishable

Regioisomers of benzoxazole often possess nearly identical molecular weights and similar polarities, making their separation a formidable task.[3][4][5] The success of any chromatographic separation hinges on exploiting the subtle differences in the physicochemical properties of the analytes and their differential interactions with the stationary and mobile phases.[6][7] For benzoxazole regioisomers, these differences manifest as minor variations in:

  • Dipole Moment: The position of substituents on the benzoxazole core alters the overall electron distribution, leading to slight changes in the molecule's dipole moment.

  • Polarizability: The arrangement of aromatic systems and substituents affects how easily the electron cloud can be distorted, influencing van der Waals interactions.

  • Steric Hindrance: The spatial arrangement of atoms can affect how the molecule interacts with the stationary phase, particularly in chiral separations where a precise three-dimensional fit is required.

Our goal is to select a chromatographic system where these subtle differences are amplified, leading to differential retention times and, ultimately, baseline resolution.

Caption: Conceptual diagram of benzoxazole regioisomers.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC remains the cornerstone of analytical and preparative separations. Its versatility lies in the variety of available stationary phases and the tunability of mobile phases.

Reversed-Phase (RP-HPLC)

This is invariably the first technique to attempt for most benzoxazole separations due to its robustness and broad applicability.

  • The "Why": RP-HPLC separates molecules primarily based on hydrophobicity. The stationary phase (e.g., C18, C8) is non-polar, while the mobile phase (e.g., acetonitrile/water or methanol/water) is polar.[8] Benzoxazole regioisomers, while similar, will have slight differences in their overall hydrophobicity based on substituent placement, which can be sufficient for separation.

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): The default choice. Its high carbon load provides maximum hydrophobic retention, which is often necessary to resolve closely related isomers.

    • Phenyl-Hexyl: A highly recommended alternative. The phenyl groups in the stationary phase can induce additional π-π interactions with the aromatic benzoxazole core. This alternative selectivity mechanism is often the key to resolving isomers that co-elute on a standard C18 column.[9]

  • Mobile Phase Optimization: The power of RP-HPLC lies in mobile phase tuning.[8] A typical starting point is a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid for good peak shape and MS compatibility.[10][11] If resolution is poor, systematic adjustments are necessary. Isopropanol can be a powerful "third solvent" to add to the mobile phase to further alter selectivity.

Normal-Phase (NP-HPLC)

While less common, NP-HPLC can be highly effective, particularly for less polar benzoxazoles or when RP-HPLC fails.

  • The "Why": NP-HPLC separates compounds based on their polarity, utilizing a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane with an alcohol modifier).[3][12] It is exquisitely sensitive to differences in the polar functional groups and the overall dipole moment of the isomers.

  • Stationary Phase Selection: Bare silica is the most common choice. Its surface silanol groups interact strongly with polar moieties on the analyte.[13][14]

  • Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a polar "modifier" such as isopropanol (IPA) or ethanol. The percentage of the modifier is the most critical parameter; even a 0.1% change can dramatically alter selectivity.

Chiral HPLC

When the benzoxazole core contains a stereocenter, or if regioisomers are also enantiomers, chiral chromatography is essential.

  • The "Why": Chiral Stationary Phases (CSPs) create a chiral environment, allowing for differential, transient diastereomeric interactions with each enantiomer. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally effective for a wide range of compounds, including heterocycles like benzoxazoles.[12][15][16]

  • Mode of Operation: Chiral separations can be performed in both normal-phase and reversed-phase modes. Normal-phase (e.g., Hexane/IPA) often provides better selectivity (higher resolution), while reversed-phase (e.g., Acetonitrile/Water) offers better solubility for polar samples.[12][15]

Supercritical Fluid Chromatography (SFC): The Green, Fast, and Powerful Alternative

SFC has emerged as a premier technique, especially for preparative and chiral separations, due to its unique advantages.[17][18]

  • The "Why": SFC uses supercritical carbon dioxide (CO2) as the primary mobile phase. This fluid has low viscosity and high diffusivity, which translates to faster separations and higher efficiency compared to HPLC.[19] The low viscosity allows for higher flow rates without generating excessive backpressure, significantly reducing run times. For preparative work, the CO2 simply evaporates post-collection, simplifying product isolation.

  • Mobile Phase and Co-solvents: The elution strength is modulated by adding a small amount of an organic solvent (a "modifier" or "co-solvent"), typically an alcohol like methanol or ethanol.[17][18] This modifier, along with additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), plays a crucial role in achieving selectivity.

  • Stationary Phase Dominance: In SFC, the stationary phase is the primary driver of selectivity. Method development often involves screening a variety of columns with different chemistries. Polysaccharide-based chiral columns (like Chiralpak series) and various achiral phases (silica, diol, pyridine-based) are commonly used.[19][20][21] For benzoxazole regioisomers, SFC often provides orthogonal (different) selectivity compared to RP-HPLC, making it a powerful tool when HPLC methods fail.

Comparative Analysis: HPLC vs. SFC

The choice between HPLC and SFC depends on the specific goals of the separation—be it analytical quantification, purity assessment, or preparative isolation.

ParameterReversed-Phase HPLCNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Separation Principle HydrophobicityPolarity / AdsorptionPolarity / Multiple Interactions
Typical Mobile Phase Water / Acetonitrile / MethanolHexane / Isopropanol / EthanolSupercritical CO₂ / Methanol / Ethanol
Separation Speed Moderate to SlowModerate to SlowVery Fast
Solvent Consumption HighHighVery Low
Scalability (Preparative) Good, but solvent-intensiveGood, but solvent-intensiveExcellent , easy product recovery
MS Compatibility Excellent with volatile buffersPoor (non-polar solvents)Excellent
Best For... General purpose, robust achiral separationsIsomers with significant polarity differencesChiral separations, high-throughput screening, green chemistry

Decision Workflow for Method Development

Choosing the right path for separating a new pair of benzoxazole regioisomers requires a logical, structured approach. The following workflow illustrates the decision-making process we employ in our labs.

Separation_Workflow start Start: Mixture of Benzoxazole Regioisomers is_chiral Is the molecule chiral? start->is_chiral rp_hplc Screen on RP-HPLC (C18, Phenyl-Hexyl columns) (ACN/H₂O, MeOH/H₂O gradients) is_chiral->rp_hplc No sfc_chiral Primary Screen: Chiral SFC (Polysaccharide CSPs) (Multiple alcohol modifiers) is_chiral->sfc_chiral  Yes rp_success Separation Achieved? rp_hplc->rp_success np_hplc Screen on NP-HPLC (Silica column) (Hexane/IPA gradient) rp_success->np_hplc No end_good Optimize & Validate Method rp_success->end_good Yes np_success Separation Achieved? np_hplc->np_success sfc_achiral Screen on Achiral SFC (Silica, Diol, Pyridine columns) np_success->sfc_achiral No np_success->end_good Yes sfc_achiral->end_good sfc_success Separation Achieved? sfc_chiral->sfc_success chiral_hplc Secondary Screen: Chiral HPLC (Normal & Reversed Phase modes) sfc_success->chiral_hplc No sfc_success->end_good Yes end_bad Consider Derivatization or Alternative Strategy chiral_hplc->end_bad

Caption: Decision tree for selecting a separation technique.

Validated Experimental Protocols

The following protocols serve as robust starting points. Remember, every new set of isomers is unique, and optimization is almost always required.

Protocol 1: General Purpose RP-HPLC Screening for Achiral Regioisomers

This protocol is designed for initial screening to determine the feasibility of separation by reversed-phase chromatography.

  • Instrumentation:

    • UPLC/HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector. An in-line mass spectrometer (e.g., single quadrupole) is highly recommended for peak tracking.

  • Columns (to be screened):

    • Standard C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

    • UV Detection: 254 nm or analyte-specific λmax

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Self-Validation: The protocol's validity is confirmed by comparing the selectivity (α) between the two columns. A significant change in the elution order or resolution between the C18 and Phenyl-Hexyl phases indicates that stationary phase chemistry is a critical parameter for achieving separation.

Protocol 2: High-Throughput Chiral SFC Screening

This is the preferred first-pass method for any chiral benzoxazole or when achiral methods fail to provide resolution.

  • Instrumentation:

    • Analytical SFC system with co-solvent pump, back pressure regulator, column thermostat, and PDA/UV detector.

  • Columns (to be screened in parallel if possible):

    • Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H)

    • Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (as co-solvent/modifier)

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Injection Volume: 1-5 µL

    • UV Detection: 220 nm and 254 nm

    • Gradient: 5% B to 40% B over 5 minutes, hold for 1 minute.

  • Self-Validation: If no separation is observed, repeat the screen using Ethanol as the co-solvent. A change in selectivity between Methanol and Ethanol confirms that the choice of modifier is a key optimization parameter.[17] Successful separation on one or more CSPs validates the chiral recognition approach for the given analyte.

Final Thoughts

The separation of benzoxazole regioisomers is a nuanced challenge that rewards a systematic and informed approach. While RP-HPLC is a logical starting point for achiral molecules, do not underestimate the orthogonal selectivity and speed offered by SFC. For chiral molecules, SFC is now the industry's frontline tool. The key to success is not to rigidly adhere to a single protocol but to understand the chemical principles at play—hydrophobicity, polarity, and steric interactions—and to rationally select the chromatographic conditions that will best exploit the subtle differences between your isomers.

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jana, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • Desai, N. C., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Saudi Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • MDPI. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Retrieved from [Link]

  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Regis Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold. Retrieved from [Link]

  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • PubMed. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • LCGC International. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). A generic chiral separation strategy in supercritical fluid chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2023). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

  • LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • ScienceDirect. (1976). Gas chromatographic separation of isomers of benoxaprofen using liquid crystals. Retrieved from [Link]

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  • Progress in Chemical and Biochemical Research. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-ethylbenzoxazole

Understanding the Hazard Profile: A Cautious Approach Given its structure as a chlorinated heterocyclic compound, 6-Chloro-2-ethylbenzoxazole should be handled as a hazardous substance. Based on the safety data for analo...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Cautious Approach

Given its structure as a chlorinated heterocyclic compound, 6-Chloro-2-ethylbenzoxazole should be handled as a hazardous substance. Based on the safety data for analogous compounds like 2-Chlorobenzoxazole, we can infer the following potential hazards:

  • Combustibility: It is likely a combustible liquid.[1][2]

  • Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[1][2]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) or other chlorinated compounds.[1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of 6-Chloro-2-ethylbenzoxazole is strict segregation from non-halogenated chemical waste. The presence of chlorine significantly alters the required disposal method, typically necessitating high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.[3][4]

Why is segregation so critical?

  • Disposal Method: Halogenated waste requires specialized incineration at temperatures typically exceeding 900°C to ensure complete destruction of the chlorinated molecules.[3][4] Co-mingling with non-halogenated waste can complicate the disposal process and increase costs.

  • Preventing Dioxin Formation: Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[5][6][7] Proper incineration conditions are designed to prevent the formation of these hazardous byproducts.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of 6-Chloro-2-ethylbenzoxazole waste.

3.1. Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all 6-Chloro-2-ethylbenzoxazole waste. The container should be made of a material that will not react with or be degraded by the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Clear Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should also list "6-Chloro-2-ethylbenzoxazole" as a constituent. The label should include the appropriate hazard symbols (e.g., harmful, irritant).

  • Secure Storage: Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1][2]

3.2. Preparing for Disposal

  • Do Not Mix: Never mix 6-Chloro-2-ethylbenzoxazole waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.

  • Solid vs. Liquid Waste: If you have solid materials (e.g., contaminated gloves, weigh boats) contaminated with 6-Chloro-2-ethylbenzoxazole, they should be placed in a separate, clearly labeled solid halogenated waste container.

  • Consult Your Institution's EHS: Before arranging for final disposal, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on their procedures and requirements for halogenated waste pickup.

3.3. Final Disposal

The final disposal of 6-Chloro-2-ethylbenzoxazole must be conducted through a licensed and approved hazardous waste disposal facility. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration .[3][4][8]

  • Incineration Process: This process involves the controlled combustion of the waste at very high temperatures (typically above 900°C) with sufficient oxygen to ensure complete oxidation of the organic matter.[3][4] The resulting gases are then treated to neutralize acidic components like HCl before being released into the atmosphere.[8]

Under no circumstances should 6-Chloro-2-ethylbenzoxazole be disposed of down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2-ethylbenzoxazole.

DisposalWorkflow Start Waste Generation: 6-Chloro-2-ethylbenzoxazole IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate into Halogenated Waste Container IsHalogenated->Segregate Yes Label Label Container: 'Halogenated Organic Waste' '6-Chloro-2-ethylbenzoxazole' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Incineration Arrange for Disposal via High-Temperature Incineration EHS->Incineration End Proper Disposal Complete Incineration->End

Caption: Decision workflow for the proper disposal of 6-Chloro-2-ethylbenzoxazole.

Quantitative Data Summary

While specific quantitative data for 6-Chloro-2-ethylbenzoxazole is limited, the table below provides relevant information for a closely related compound, which should be used as a conservative guide.

PropertyValue (for 2-Chlorobenzoxazole)Reference
Flash Point 85 °C / 185 °F[1]
Boiling Point 200 °C / 392 °F[1]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide[1][2]
Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 6-Chloro-2-ethylbenzoxazole is a non-negotiable aspect of laboratory safety and environmental protection. By adhering to the principles of waste segregation, proper labeling, and approved disposal methods like high-temperature incineration, we can mitigate the risks associated with this and other halogenated organic compounds. Always prioritize consultation with your institution's EHS department to ensure full compliance with local, state, and federal regulations.

References

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Formation and inhibition of chloroaromatic micropollutants formed in incineration processes. Chemosphere. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Process for dehalogenation of contaminated waste materials.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. ScienceDirect. [Link]

  • Benzoxazole, 2-amino-6-chloro-. PubChem. [Link]

  • 6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. [Link]

  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Process for destroying chlorinated aromatic compounds.
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  • Etoxazole. Regulations.gov. [Link]

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  • The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. MDPI. [Link]

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